6-Bromohexanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

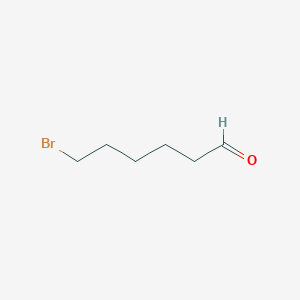

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKLZGVVAYKNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448361 | |

| Record name | 6-bromohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57978-00-4 | |

| Record name | 6-bromohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromohexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromohexanal: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromohexanal is a bifunctional organic compound featuring both an aldehyde and a terminal alkyl bromide. This unique combination of reactive sites makes it a valuable and versatile intermediate in organic synthesis. As a bis-electrophilic synthon, it possesses two sites susceptible to nucleophilic attack, enabling the efficient construction of complex molecular architectures, including carbocyclic and heterocyclic frameworks that are core structures in many natural products and pharmaceuticals.[1] This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, reactivity, and applications in research and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO | [1][2][3][4][5][6][] |

| Molecular Weight | 179.055 g/mol | [1][2][3][4][5][6][][8] |

| CAS Number | 57978-00-4 | [2][3][6][][8] |

| Appearance | Clear, colorless to slightly yellow liquid | [9] |

| Boiling Point | 207.2 ± 23.0 °C at 760 mmHg72-75 °C at 1.5 Torr | [1][2][5][6] |

| Density | 1.3 ± 0.1 g/cm³ | [1][2][5] |

| Flash Point | 64.0 ± 10.0 °C | [1][2][6] |

| Refractive Index | 1.459 | [1][2][6] |

| IUPAC Name | This compound | [2][3][] |

| Synonyms | 6-bromo-1-hexanal, 6-bromocaproyl | [2][][10] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a distinctive aldehyde proton signal (CHO) downfield. The methylene group adjacent to the bromine atom (CH₂Br) typically resonates around 3.40 ppm as a triplet. The remaining methylene groups produce a series of multiplets in the upfield region of the spectrum.[1]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides clear evidence of the functional groups. The carbonyl carbon of the aldehyde is highly deshielded, appearing around 202 ppm. The carbon atom attached to the bromine (C-6) is found at approximately 33 ppm.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the available starting materials and the desired scale.

Oxidation of 6-Bromo-1-hexanol (Preferred Method)

The most reliable and widely practiced strategy involves the oxidation of the corresponding primary alcohol, 6-bromo-1-hexanol.[1] This method's success hinges on the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid, 6-bromohexanoic acid.[1]

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-1-hexanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: To this solution, add pyridinium chlorochromate (PCC) (approx. 1.5 eq) in one portion. The mixture will turn into a dark brown slurry.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.

Note: Stronger oxidizing agents like chromium trioxide can be used, but require stringent control of stoichiometry and reaction conditions to avoid the formation of 6-bromohexanoic acid.[1]

Caption: Synthetic pathway from 6-bromo-1-hexanol.

Other Synthetic Routes

Two other documented, though less common, synthetic pathways include:

-

Reduction of 6-Bromohexanoic Acid: This involves the chemoselective reduction of the carboxylic acid functional group.[2] Reagents like thexylbromoborane-dimethyl sulfide have been shown to facilitate this conversion.

-

Decyclization of Oxepane: This two-step process begins with the ring-opening of oxepane using boron tribromide, followed by the oxidation of the resulting intermediate with pyridinium chlorochromate (PCC).[2]

Reactivity and Synthetic Applications

This compound's dual functionality is the cornerstone of its utility in organic synthesis. The aldehyde and the alkyl bromide can be targeted selectively or used in tandem for cyclization reactions.

Dual Electrophilic Nature

The molecule contains two primary electrophilic centers:

-

The Aldehyde Carbonyl: This group is highly susceptible to attack by a wide range of nucleophiles (e.g., organometallics, enolates, amines).[1]

-

The C-6 Carbon: The carbon atom bonded to bromine is an electrophilic center for S_N2 reactions, allowing for the introduction of various functional groups via nucleophilic substitution.

Caption: Dual electrophilic sites of this compound.

Intramolecular Cyclization

A powerful application of this compound is in the construction of cyclic molecules. Under radical conditions, a carbon-centered radical can be generated at the C-6 position by cleaving the carbon-bromine bond. This radical can then undergo an intramolecular addition to the aldehyde group, forming a cyclic alkoxy radical.[1] In the presence of a hydrogen-atom donor like tri-n-butyltin hydride (Bu₃SnH), this intermediate is trapped to yield cyclohexanol as the major product.[1]

Caption: Radical-mediated cyclization to cyclohexanol.

Applications in Drug Development and Materials Science

The versatility of this compound makes it a key intermediate for synthesizing more complex molecules with potential biological activity or material properties.

-

Pharmaceuticals and Agrochemicals: It serves as a precursor for various carbocycles and heterocycles, which are fundamental scaffolds in many pharmaceuticals and agrochemicals.[1] While its direct precursor, 6-bromo-1-hexanol, is noted for its use in creating linkers for modified NSAIDs like Sulindac, this compound offers a different reactive handle for analogous synthetic strategies.[9]

-

Materials Science: It is used in the synthesis of specialty chemicals and advanced materials. For instance, its derivatives have been used to create pyrimidine compounds, which are of interest due to their electron-deficient nature and potential applications in materials with specific electronic or coordination properties.[1]

Conclusion

This compound is a highly valuable bifunctional building block in modern organic synthesis. Its dual electrophilic nature allows for a wide range of chemical transformations, from simple nucleophilic additions and substitutions to elegant intramolecular cyclizations. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthetic routes, and reactivity is crucial for leveraging its potential in the efficient construction of complex and novel molecular targets.

References

- 1. This compound | 57978-00-4 | Benchchem [benchchem.com]

- 2. This compound — Wikipédia [fr.wikipedia.org]

- 3. This compound | C6H11BrO | CID 10921089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|57978-00-4 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound | CAS#:57978-00-4 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

- 8. This compound - [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. 57978-00-4 CAS Manufactory [m.chemicalbook.com]

An In-depth Technical Guide to 6-Bromohexanal (CAS: 57978-00-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromohexanal, a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring both an aldehyde and a terminal alkyl bromide, makes it a versatile building block for the synthesis of complex molecules, including heterocycles and carbocycles, and as a linker in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a combustible liquid that can cause skin and eye irritation.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 57978-00-4[1] |

| Molecular Formula | C₆H₁₁BrO[1] |

| Molecular Weight | 179.05 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 72-75 °C at 1.5 Torr |

| Density | 1.3 g/cm³ (predicted) |

| Refractive Index | 1.459 (predicted) |

Synthesis of this compound

The primary synthetic routes to this compound involve the oxidation of the corresponding alcohol, 6-bromo-1-hexanol, or the reduction of a 6-bromohexanoic acid derivative. Careful selection of reagents is crucial to avoid over-oxidation to the carboxylic acid or other side reactions.

Synthesis from 6-Bromo-1-hexanol

The oxidation of 6-bromo-1-hexanol is a direct and efficient method for preparing this compound.[2] Mild oxidizing agents are preferred to prevent the formation of 6-bromohexanoic acid.[2]

Caption: Oxidation pathways of 6-bromo-1-hexanol.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes the synthesis of this compound from 6-bromo-1-hexanol using pyridinium chlorochromate (PCC), a mild oxidizing agent.

Materials:

-

6-bromo-1-hexanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 6-bromo-1-hexanol (1.0 eq) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (1.5 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Chemical Reactivity and Synthetic Applications

This compound is a bifunctional molecule, with the aldehyde group serving as an electrophilic center for nucleophilic attack and the terminal bromide acting as a leaving group in substitution reactions. This dual reactivity makes it a valuable intermediate in organic synthesis.

Reactions at the Aldehyde Functionality

The aldehyde group readily undergoes a variety of transformations, including Wittig reactions and reductive aminations, to introduce new carbon-carbon and carbon-nitrogen bonds, respectively.

Caption: Key reactions involving the aldehyde group of this compound.

Experimental Protocol: Wittig Reaction

This protocol details the reaction of this compound with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to form an α,β-unsaturated ester.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding ethyl 8-bromo-2-octenoate.

Experimental Protocol: Reductive Amination

This protocol describes the reaction of this compound with a primary amine, such as benzylamine, in the presence of a reducing agent to form a secondary amine.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride

-

1,2-Dichloroethane (DCE)

-

Acetic acid

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the solution at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-benzyl-6-bromohexan-1-amine.

Reactions at the Bromide Functionality

The terminal bromide is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups at the 6-position.

Application in Drug Development

This compound's bifunctional nature makes it a valuable linker molecule in drug development. It can be used to connect a pharmacophore to a targeting moiety or a solubilizing group, thereby modifying the pharmacokinetic or pharmacodynamic properties of a drug candidate. While specific examples detailing the direct use of this compound are not abundant in readily available literature, its precursor, 6-bromo-1-hexanol, is frequently used for similar purposes, highlighting the potential of the C6-bromoalkyl chain as a versatile linker.[3][4]

The aldehyde functionality of this compound offers a distinct advantage over the alcohol of its precursor, as it allows for the formation of imine or other C=N bonds, which can be more stable or have different release characteristics in biological systems compared to the ether or ester linkages formed from the alcohol.

Caption: Conceptual workflow of this compound as a linker.

The aldehyde can be reacted with an amine-containing drug molecule via reductive amination, while the bromide can be displaced by a nucleophilic group on a targeting moiety, such as a thiol or an amine. This modular approach allows for the systematic modification of drug candidates to optimize their therapeutic index.

References

6-Bromohexanal molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexanal is a bifunctional organic compound featuring both an aldehyde and a bromoalkane functional group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex cyclic molecules and as a precursor for various pharmaceuticals and natural products.[1] Its dual reactivity allows for step-economical synthetic strategies, a key consideration in modern drug development and chemical research.[1] This document provides a comprehensive overview of the molecular structure, chemical properties, and synthetic methodologies related to this compound.

Molecular Structure and Formula

The molecular formula for this compound is C₆H₁₁BrO.[2][3][4] Its structure consists of a six-carbon chain with a bromine atom at the 6-position and an aldehyde group at the 1-position.

IUPAC Name: this compound[2][3]

SMILES: C(CCC=O)CCBr[3]

InChI: InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for designing experimental setups, purification procedures, and for predicting its behavior in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 179.05 g/mol | [1][3] |

| Density | 1.3 ± 0.1 g/cm³ | [2][5] |

| Boiling Point | 207.2 ± 23.0 °C at 760 mmHg | [2][5] |

| Flash Point | 64 ± 10 °C | [2] |

| Refractive Index | 1.459 | [2][6] |

| LogP | 2.14 | [4] |

Synthesis and Experimental Protocols

The most common and reliable method for synthesizing this compound is through the oxidation of 6-bromo-1-hexanol.[1] This precursor alcohol contains the necessary carbon skeleton and bromine atom, and its primary alcohol group can be selectively oxidized to an aldehyde.

Experimental Protocol: Oxidation of 6-Bromo-1-hexanol

This protocol describes a general procedure for the oxidation of 6-bromo-1-hexanol to this compound using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Materials:

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-1-hexanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) in one portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting alcohol), dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Applications

This compound's bifunctionality dictates its chemical reactivity. The aldehyde group is electrophilic and susceptible to nucleophilic attack, while the carbon-bromine bond allows for nucleophilic substitution or the formation of organometallic reagents.

A significant application of this compound is in intramolecular radical cyclization reactions.[1] In the presence of a radical initiator, such as tri-n-butyltin hydride, the carbon-bromine bond can be homolytically cleaved to generate a primary radical. This radical can then attack the aldehyde group, leading to the formation of a cyclic alkoxy radical, which upon hydrogen atom abstraction yields cyclohexanol.[1]

Visualization of a Key Synthetic Pathway

The following diagram illustrates the synthesis of this compound from its precursor, 6-bromo-1-hexanol, through oxidation.

Caption: Synthesis of this compound from 6-bromo-1-hexanol.

References

- 1. This compound | 57978-00-4 | Benchchem [benchchem.com]

- 2. This compound — Wikipédia [fr.wikipedia.org]

- 3. This compound | C6H11BrO | CID 10921089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|57978-00-4 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound | CAS#:57978-00-4 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

- 7. 6-Bromo-1-hexanol | C6H13BrO | CID 77970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Bromo-1-hexanol, 4286-55-9 | BroadPharm [broadpharm.com]

- 9. nbinno.com [nbinno.com]

Synthesis of 6-Bromohexanal from 6-bromo-1-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromohexanal from its precursor, 6-bromo-1-hexanol. The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, and the choice of methodology is critical to ensure high yield and purity while avoiding over-oxidation to the corresponding carboxylic acid. This document details three widely employed and effective methods for this conversion: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. For each method, a theoretical background, detailed experimental protocol, and relevant quantitative data are presented.

Overview of Synthesis Methodologies

The conversion of 6-bromo-1-hexanol to this compound involves the selective oxidation of a primary alcohol to an aldehyde. The key challenge in this transformation is to prevent further oxidation of the aldehyde product to 6-bromohexanoic acid. The methods discussed herein are well-established for achieving this selectivity under relatively mild conditions.

-

Pyridinium Chlorochromate (PCC) Oxidation : PCC is a milder version of chromic acid-based oxidants and is known for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation.[1] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM).[2]

-

Swern Oxidation : This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, at low temperatures.[3] The Swern oxidation is renowned for its exceptionally mild reaction conditions and broad functional group tolerance, making it suitable for sensitive substrates.[3]

-

Dess-Martin Periodinane (DMP) Oxidation : DMP is a hypervalent iodine reagent that offers the advantage of performing the oxidation at room temperature with high selectivity and yield.[4] It is a popular choice due to its operational simplicity and the avoidance of heavy metals.[4]

Quantitative Data Summary

The selection of an appropriate oxidation method often depends on factors such as substrate sensitivity, scale, and available resources. The following table summarizes the key quantitative parameters for the synthesis of this compound from 6-bromo-1-hexanol using the three discussed methods.

| Oxidizing Agent | Typical Solvent | Temperature | Reaction Time | Typical Yield (%) | Key Considerations |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 2 - 4 hours | ~85% | Toxic chromium reagent; requires anhydrous conditions; workup can be tedious.[2][5] |

| DMSO, Oxalyl Chloride, Et₃N (Swern) | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temp. | 1 - 2 hours | >90% | Requires cryogenic temperatures; produces malodorous dimethyl sulfide.[2][3] |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 0.5 - 2 hours | >90% | Reagent is expensive and can be shock-sensitive; milder conditions.[4][6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound via PCC, Swern, and DMP oxidations are provided below.

This protocol is a general procedure for the oxidation of primary alcohols using PCC and is applicable to 6-bromo-1-hexanol.[2]

Materials:

-

6-bromo-1-hexanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Celite® or silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-1-hexanol (1.0 equivalent) in anhydrous CH₂Cl₂.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

The crude product can be further purified by flash column chromatography.

This protocol is a standard procedure for the Swern oxidation of primary alcohols.[2][3]

Materials:

-

6-bromo-1-hexanol

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ and cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous CH₂Cl₂ dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Add a solution of 6-bromo-1-hexanol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

This protocol describes a typical Dess-Martin oxidation of a primary alcohol.[4][6]

Materials:

-

6-bromo-1-hexanol

-

Dess-Martin Periodinane (DMP)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 6-bromo-1-hexanol (1.0 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask, add Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature.

-

Stir the reaction mixture vigorously for 0.5-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

-

Stir the mixture until the solid dissolves, then transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography.

Product Purification and Characterization

Purification: The crude this compound obtained from any of the above methods can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

Characterization: The structure of the purified this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃):

-

δ 9.76 (t, 1H, -CHO)

-

δ 3.40 (t, 2H, -CH₂Br)

-

δ 2.44 (dt, 2H, -CH₂CHO)

-

δ 1.88 (m, 2H, -CH₂CH₂Br)

-

δ 1.65 (m, 2H, -CH₂CH₂CHO)

-

δ 1.45 (m, 2H, -CH₂CH₂CH₂-)

-

-

¹³C NMR (CDCl₃):

-

δ 202.5 (-CHO)

-

δ 43.9 (-CH₂CHO)

-

δ 33.8 (-CH₂Br)

-

δ 32.5 (-CH₂CH₂Br)

-

δ 27.9 (-CH₂CH₂CH₂-)

-

δ 21.9 (-CH₂CH₂CHO)

-

-

IR (neat):

-

~2935 cm⁻¹ (C-H stretch, alkane)

-

~2720 cm⁻¹ (C-H stretch, aldehyde)

-

~1725 cm⁻¹ (C=O stretch, aldehyde)

-

~645 cm⁻¹ (C-Br stretch)

-

Visualized Workflows and Mechanisms

To further elucidate the processes described, the following diagrams illustrate the general reaction, experimental workflow, and simplified mechanisms of each oxidation method.

References

- 1. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 2. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. 6-BROMOHEXANENITRILE(6621-59-6) 13C NMR spectrum [chemicalbook.com]

- 6. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

Spectroscopic Analysis of 6-Bromohexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromohexanal, a valuable bifunctional molecule in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CHO | ~9.79 | Triplet (t) |

| CH₂Br | ~3.40 | Triplet (t) |

| α-CH₂ (to CHO) | ~2.45 | Multiplet (m) |

| β, γ-CH₂ | 1.40 - 1.90 | Multiplet (m) |

Note: The chemical shifts for the methylene protons in the middle of the chain overlap and appear as a complex multiplet. Protons alpha to the aldehyde are expected to be the most downfield of the methylene groups, typically around 2.4-2.5 ppm.[1][2][3][4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~202 |

| C-6 (CH₂Br) | ~33 |

| C-2 (α to CHO) | ~44 |

| C-3, C-4, C-5 | ~24, 32, 33 |

Note: The carbonyl carbon is significantly deshielded and appears at a very low field. The carbon attached to the bromine is also deshielded compared to a standard alkane carbon. The assignments for C-3, C-4, and C-5 are approximate and based on typical values for alkyl chains with electronegative substituents.[5][6][7][8][9]

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.[10] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Acquisition: Spectra are typically acquired on a Fourier-transform NMR spectrometer with a field strength of 300 MHz or higher.[11] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each carbon.[10][12] Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and alkyl bromide functional groups.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C=O (Aldehyde) | 1740-1720 | Strong, sharp carbonyl stretch |

| C-H (Aldehyde) | 2850-2800 & 2750-2700 | Two weak to medium bands |

| C-H (Alkyl) | 2960-2850 | Medium to strong C-H stretching |

| C-Br | 690-515 | Medium to strong C-Br stretching |

Note: The exact positions of the peaks can be influenced by the molecular environment.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a neat spectrum is typically obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[13][14][15]

Instrumentation and Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.[14] A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

| m/z | Ion | Description |

| 178/180 | [M]⁺˙ | Molecular ion peak (presence of ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio) |

| 99 | [M - Br]⁺ | Loss of a bromine radical |

| 149/151 | [M - CHO]⁺ | Loss of the formyl group |

| 44 | [C₂H₄O]⁺˙ | McLafferty rearrangement product |

Note: The molecular ion will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[16] The fragmentation of aldehydes often involves α-cleavage and McLafferty rearrangement.[17][18][19]

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: A small amount of the this compound sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the sample, causing ionization and fragmentation.[20][21][22][23][24]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.[22][24] The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Key Mass Spectrometry Fragmentation Pathways

Caption: Primary fragmentation pathways of this compound in mass spectrometry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. compoundchem.com [compoundchem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. books.rsc.org [books.rsc.org]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. ursinus.edu [ursinus.edu]

- 16. asdlib.org [asdlib.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

- 20. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 21. quora.com [quora.com]

- 22. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromohexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-bromohexanal. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide utilizes established principles of NMR spectroscopy and comparative data from structurally related compounds to predict and interpret the spectral features of the target molecule. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug development, and quality control for the structural elucidation and characterization of this compound and similar aliphatic compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the aldehyde group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (-CHO) | 9.77 | Triplet (t) | 1.8 | 1H |

| H2 (-CH₂CHO) | 2.45 | Triplet of doublets (td) | 7.4, 1.8 | 2H |

| H3 (-CH₂CH₂CHO) | 1.65 | Quintet | 7.4 | 2H |

| H4 (-CH₂CH₂CH₂Br) | 1.45 | Quintet | 7.0 | 2H |

| H5 (-CH₂CH₂Br) | 1.88 | Quintet | 6.8 | 2H |

| H6 (-CH₂Br) | 3.40 | Triplet (t) | 6.8 | 2H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to show six signals, one for each unique carbon atom. The chemical shifts are significantly affected by the electronegativity of the attached functional groups. The aldehyde carbonyl carbon is the most deshielded, appearing at the lowest field.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (-CHO) | 202.5 |

| C2 (-CH₂CHO) | 43.8 |

| C3 (-CH₂CH₂CHO) | 21.9 |

| C4 (-CH₂CH₂CH₂Br) | 32.0 |

| C5 (-CH₂CH₂Br) | 27.8 |

| C6 (-CH₂Br) | 33.5 |

Experimental Protocols

The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of a compound like this compound.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Visualization of Molecular Structure and NMR Signal Relationships

The following diagrams illustrate the molecular structure of this compound and the logical relationships of its NMR signals.

Caption: Molecular Structure of this compound.

Caption: ¹H and ¹³C NMR Signal Assignments.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound, which is crucial for its unambiguous identification and characterization in a research and development setting. The predicted data and experimental protocols outlined herein offer a practical framework for scientists working with this and related compounds.

Physical properties of 6-Bromohexanal (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 6-Bromohexanal, specifically its boiling point and density. The information is compiled to assist researchers and professionals in drug development and other scientific fields where this compound is of interest.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic chemistry, and for purification processes. Below is a summary of its key physical data.

Data Presentation

| Physical Property | Value | Conditions |

| Boiling Point | 72-75 °C | at 1.5 Torr[1] |

| 207.2 ± 23.0 °C (predicted) | at 760 mmHg[2] | |

| Density | 1.0192 g/cm³ | at 25 °C[1] |

| 1.3 ± 0.1 g/cm³ (predicted) | Not specified[2] |

Experimental Methodologies

While specific experimental protocols for the determination of this compound's physical properties are not extensively detailed in the available literature, standard organic chemistry techniques are applicable.

Determination of Boiling Point

The boiling point of a liquid, such as this compound, can be determined using several established laboratory methods. A common and effective technique is the Thiele tube method , which is suitable for small sample volumes.

General Protocol using a Thiele Tube:

-

A small amount of the this compound sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The entire assembly is heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid sample begins to enter the capillary tube.

Alternatively, for larger sample sizes, a simple distillation apparatus can be used. The temperature at which the liquid consistently condenses on the thermometer bulb during distillation corresponds to its boiling point at the recorded atmospheric pressure.

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume of the substance.

General Protocol:

-

An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance.

-

A known volume of this compound is carefully added to the graduated cylinder or pycnometer.

-

The container with the sample is then re-weighed.

-

The mass of the this compound is calculated by subtracting the mass of the empty container from the mass of the container with the sample.

-

The density is then calculated by dividing the mass of the sample by its volume. For accurate results, the temperature at which the measurement is taken should be recorded.

Synthesis Workflow

This compound is commonly synthesized via the oxidation of its corresponding alcohol, 6-bromo-1-hexanol. This precursor is typically prepared from 1,6-hexanediol. The overall synthetic pathway is a two-step process.

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis pathway of this compound.

Step 1: Synthesis of 6-Bromo-1-hexanol from 1,6-Hexanediol

A common method for the selective monobromination of 1,6-hexanediol involves reacting it with hydrobromic acid in toluene. The water generated during the reaction is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion. The crude product is then purified, typically by vacuum distillation or column chromatography.

Step 2: Oxidation of 6-Bromo-1-hexanol to this compound

The synthesis of this compound is achieved through the oxidation of 6-bromo-1-hexanol. A mild oxidizing agent such as pyridinium chlorochromate (PCC) is often used to prevent over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous solvent like dichloromethane (CH₂Cl₂). Careful control of the reaction conditions is necessary to ensure a good yield of the desired aldehyde.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Bromohexanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromohexanal is a bifunctional organic compound featuring a terminal aldehyde and a primary alkyl bromide. This unique structure makes it a highly versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex heterocyclic frameworks.[1][] The compound's reactivity is dominated by the electrophilic nature of the aldehyde group and the susceptibility of the carbon-bromine bond to nucleophilic substitution and radical reactions. This guide provides a comprehensive technical overview of the reactivity of the aldehyde moiety in this compound, including key transformations, experimental protocols, and mechanistic pathways.

Core Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is a primary determinant of its chemical behavior. The carbonyl carbon is sp² hybridized and forms a polar double bond with oxygen. This polarization renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide variety of nucleophiles.[1] In general, aldehydes are more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group, which makes the carbonyl carbon more electron-deficient.[3][4]

This inherent reactivity allows for numerous transformations, including nucleophilic additions, oxidations, reductions, and intramolecular cyclizations, making this compound a strategic synthon for constructing more complex molecules.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO | [1][5][6] |

| Molar Mass | 179.05 g/mol | [1][5][6] |

| CAS Number | 57978-00-4 | [1][7][8] |

| Appearance | Clear colorless to slightly yellow liquid | [9] |

| Boiling Point | 207.2 ± 23.0 °C at 760 mmHg | [1][5] |

| Density | 1.3 ± 0.1 g/cm³ | [1][5] |

| Flash Point | 64.0 ± 10.0 °C | [1][5] |

| Refractive Index | 1.459 | [1][5] |

Table 2: Key Spectroscopic Data for this compound

| Spectrum | Chemical Shift (ppm) | Assignment |

| ¹H NMR | ~9.76 (t) | Aldehyde proton (-CHO) |

| ~3.40 (t) | Methylene group alpha to bromine (-CH₂Br) | |

| ¹³C NMR | ~202 | Carbonyl carbon (C=O) |

| ~33 | Carbon attached to bromine (C-6) |

Note: Data is based on typical values for aldehydes and bromoalkanes and may vary slightly based on solvent and experimental conditions. The values are consistent with information found in the search results.[1]

Key Reactions of the Aldehyde Group

The aldehyde in this compound undergoes a variety of well-established transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of the aldehyde group, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate.[1][10] This intermediate is typically protonated to yield an alcohol.[1][10]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Key nucleophilic addition reactions include:

-

Grignard and Organolithium Reactions: Forms secondary alcohols by adding an alkyl or aryl group.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, replacing the C=O bond with a C=C bond.

-

Acetal Formation: Reacts with alcohols, typically under acidic catalysis, to form hemiacetals and then acetals, which can serve as protecting groups for the aldehyde.[11]

-

Cyanohydrin Formation: Addition of hydrogen cyanide to form a cyanohydrin, which is a precursor to α-hydroxy acids and other useful compounds.[12]

-

Reductive Amination: Reaction with ammonia or primary/secondary amines to form an imine or enamine intermediate, which is then reduced to form a new amine.[3]

Oxidation

The aldehyde group is readily oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can achieve this transformation, but care must be taken as they can also cleave other bonds.[1] Mild oxidizing agents are often preferred to ensure selectivity. This reaction is particularly relevant in the context of synthesizing this compound from 6-bromo-1-hexanol, where over-oxidation to 6-bromohexanoic acid is a potential side reaction that must be controlled.[1]

Reduction

The aldehyde group can be selectively reduced to a primary alcohol (6-bromo-1-hexanol) using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[13] Additionally, the Wolff-Kishner reduction can be employed to completely deoxygenate the aldehyde, converting it to an alkane (1-bromohexane).[3]

Intramolecular Reactions

The dual functionality of this compound makes it an ideal substrate for intramolecular reactions to form six-membered rings.[1]

-

Intramolecular Radical Cyclization: A notable reaction involves the generation of a carbon-centered radical at the C-6 position by cleaving the C-Br bond. This radical can then undergo an intramolecular addition to the aldehyde group.[1] The resulting cyclic alkoxy radical is trapped by a hydrogen-atom donor, such as tri-n-butyltin hydride, to yield cyclohexanol as the major product.[1][14]

Caption: Pathway of intramolecular radical cyclization of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative reaction of its aldehyde group.

Protocol 1: Synthesis of this compound via Oxidation of 6-Bromo-1-hexanol

This procedure uses pyridinium dichromate (PDC), a mild oxidizing agent, to minimize over-oxidation to the carboxylic acid.[1]

Materials:

-

6-Bromo-1-hexanol

-

Pyridinium dichromate (PDC)

-

Anhydrous Dichloromethane (DCM)

-

Celatom® or silica gel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask and condenser

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-1-hexanol (1.0 eq) in anhydrous DCM.

-

To the stirred solution, add pyridinium dichromate (PDC) (approx. 1.5 eq) in one portion.

-

Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

-

Pass the mixture through a short plug of silica gel or Celatom® to filter out the chromium salts. Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified further by flash column chromatography on silica gel if necessary.

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: General Protocol for Grignard Reaction with this compound

This protocol outlines the formation of a secondary alcohol via nucleophilic addition of a Grignard reagent.

Materials:

-

This compound

-

Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck flask, dropping funnel, condenser

-

Ice bath

Procedure:

-

Set up a dry three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet.

-

Place a solution of this compound (1.0 eq) in anhydrous Et₂O in the flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (approx. 1.1 eq) dropwise from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude secondary alcohol (e.g., 7-bromoheptan-2-ol) can be purified by flash column chromatography.

Summary of Key Aldehyde Reactions

The following table summarizes the primary transformations of the aldehyde group in this compound.

Table 3: Summary of Key Reactions of the Aldehyde Group in this compound

| Reaction Type | Reagent(s) | Product Type | Notes |

| Oxidation | PDC, PCC, CrO₃ | Carboxylic Acid | Mild reagents (PDC, PCC) are preferred to avoid side reactions.[1] |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | A standard and high-yielding transformation.[13] |

| Grignard Addition | R-MgBr | Secondary Alcohol | A versatile method for C-C bond formation.[1][3] |

| Wittig Reaction | Ph₃P=CHR | Alkene | Converts the carbonyl group into a double bond.[1] |

| Reductive Amination | R-NH₂, NaBH₃CN | Amine | Forms a new C-N bond.[3] |

| Radical Cyclization | Bu₃SnH, AIBN | Cyclic Alcohol | Forms cyclohexanol via an intramolecular radical addition.[1] |

Conclusion

The aldehyde group of this compound is a highly reactive and synthetically valuable functional group. Its electrophilicity allows for a wide range of nucleophilic additions, while its susceptibility to oxidation and reduction provides pathways to other important functional groups. The interplay between the aldehyde and the terminal bromo group enables powerful intramolecular cyclization strategies, making this compound a key intermediate in the synthesis of carbocyclic and heterocyclic structures relevant to the pharmaceutical and fine chemical industries.[1] A thorough understanding of its reactivity is essential for leveraging this molecule to its full potential in complex organic synthesis.

References

- 1. This compound | 57978-00-4 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. This compound — Wikipédia [fr.wikipedia.org]

- 6. This compound | C6H11BrO | CID 10921089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromo-hexanal – Wikipédia, a enciclopédia livre [pt.wikipedia.org]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jackwestin.com [jackwestin.com]

- 13. Answered: Reduction of 3- bromohexanal results in 3-bromohexanol 3-bromohexanoic acid O No product forms O 3-bromohexanone | bartleby [bartleby.com]

- 14. This compound | CAS#:57978-00-4 | Chemsrc [chemsrc.com]

The Carbon-Bromine Bond in 6-Bromohexanal: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromohexanal is a bifunctional organic compound featuring a terminal aldehyde and a primary alkyl bromide. This unique combination of reactive sites makes it a versatile building block in organic synthesis. The carbon-bromine bond, in particular, serves as a key handle for a variety of chemical transformations, including nucleophilic substitutions and radical cyclizations. This technical guide provides an in-depth analysis of the reactivity of the C-Br bond in this compound, offering insights into its synthetic applications, relevant experimental protocols, and quantitative data.

Introduction

The strategic incorporation of halogen atoms in organic molecules is a cornerstone of modern synthetic chemistry, providing reliable sites for subsequent functionalization. In this compound, the presence of a bromine atom at the terminus of a six-carbon chain, coupled with an aldehyde at the other end, offers a platform for selective and diverse chemical modifications. The reactivity of the carbon-bromine bond is central to the utility of this molecule, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide will explore the key reactions involving the C-Br bond of this compound, with a focus on its application in the synthesis of complex molecules relevant to pharmaceutical and materials science.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| CAS Number | 57978-00-4 | [1] |

| Appearance | Combustible liquid | [1] |

| ¹H NMR (CHO) | ~9.79 ppm (triplet) | [2] |

| ¹H NMR (CH₂Br) | ~3.40 ppm (triplet) | [2] |

| ¹³C NMR (C=O) | ~202 ppm | [2] |

| ¹³C NMR (CH₂Br) | ~33 ppm | [2] |

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the oxidation of its precursor, 6-bromo-1-hexanol.[2] Care must be taken to use a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.[2]

Table 2: Synthesis of this compound via Oxidation of 6-Bromo-1-hexanol

| Oxidizing Agent | Yield | Notes | Reference |

| Pyridinium chlorochromate (PCC) | 47% | A common method, though control can be challenging to avoid over-oxidation. | [2] |

Reactivity of the Carbon-Bromine Bond

The primary alkyl bromide in this compound makes the C-Br bond susceptible to a range of reactions, primarily nucleophilic substitution and radical-mediated transformations.

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine is electrophilic and is a good substrate for S\textsubscript{N}2 reactions with a variety of nucleophiles.[2] This allows for the straightforward introduction of diverse functional groups.

Table 3: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type | Solvent |

| Azide | Sodium azide | 6-Azidohexanal | DMF, Acetone |

| Amines | Aniline | 6-(Phenylamino)hexanal | DMF, DMSO |

| Thiols | Thiophenol | 6-(Phenylthio)hexanal | Ethanol |

| Carboxylates | Sodium acetate | 6-Oxohexyl acetate | DMF |

Intramolecular Radical Cyclization

This compound is a suitable substrate for intramolecular radical reactions.[2] Generation of a carbon-centered radical at the C-6 position via cleavage of the C-Br bond can be followed by intramolecular addition to the aldehyde group.[2] This cyclization can lead to the formation of five or six-membered rings.[2] In the presence of a hydrogen-atom donor like tri-n-butyltin hydride, the resulting cyclic alkoxy radical is trapped to yield cyclohexanol as the major product.[2]

Experimental Protocols

Synthesis of this compound from 6-Bromo-1-hexanol

Protocol: Oxidation with Pyridinium Chlorochromate (PCC)[2]

-

To a stirred solution of 6-bromo-1-hexanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Substitution with Sodium Azide

Protocol: Synthesis of 6-Azidohexanal (Adapted from a general protocol)[3][4]

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.

Intramolecular Radical Cyclization to Cyclohexanol

Protocol: (Adapted from a general protocol for radical cyclization)[5]

-

Prepare a solution of this compound (1.0 eq) and azobisisobutyronitrile (AIBN) (0.1 - 0.2 eq) in anhydrous, deoxygenated toluene in a flask equipped with a reflux condenser and a magnetic stirrer, under an argon atmosphere.

-

Heat the solution to reflux (approximately 110 °C).

-

Add a solution of tributyltin hydride (1.1 - 1.5 eq) in toluene dropwise to the refluxing mixture over several hours using a syringe pump.

-

Continue refluxing until the starting material is consumed (as monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate cyclohexanol.

Visualizations of Reaction Pathways and Workflows

References

An In-depth Technical Guide on the Discovery and First Synthesis of 6-Bromohexanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromohexanal is a bifunctional aliphatic aldehyde that serves as a valuable intermediate in organic synthesis. Its discovery is intrinsically linked to the development of synthetic methodologies for ω-halogenated aldehydes. This technical guide details the primary routes for the first synthesis of this compound, focusing on the oxidation of 6-bromo-1-hexanol and the reduction of 6-bromohexanoic acid derivatives. Detailed experimental protocols, quantitative data, and spectroscopic characterization are provided to offer a comprehensive resource for researchers.

Introduction

The discovery of this compound is not marked by a singular event but rather by the broader development of synthetic strategies for producing aliphatic aldehydes with a terminal halide. These molecules are of significant interest in synthetic organic chemistry due to their dual reactivity, allowing for a wide range of subsequent transformations at both the aldehyde and the halogen-bearing carbon. This compound, in particular, has been utilized as a precursor in the synthesis of various organic molecules, although its direct involvement in specific signaling pathways has not been extensively reported in the scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol [1] |

| CAS Number | 57978-00-4[1] |

| Appearance | Not explicitly stated, likely a liquid |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Key Synthetic Routes

The synthesis of this compound is primarily achieved through two main strategies: the oxidation of a corresponding bromo-alcohol and the reduction of a bromo-carboxylic acid derivative.

Oxidation of 6-Bromo-1-hexanol

A common and reliable method for the synthesis of this compound is the oxidation of its precursor, 6-bromo-1-hexanol.[2] This approach leverages the well-established transformation of a primary alcohol to an aldehyde. The key challenge in this synthesis is the use of a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid, 6-bromohexanoic acid.[2]

One of the most effective reagents for this transformation is Pyridinium Chlorochromate (PCC).

Reagents:

-

6-Bromo-1-hexanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Anhydrous Sodium Sulfate

Procedure:

-

A solution of 6-bromo-1-hexanol in anhydrous dichloromethane is added to a suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane at room temperature.

-

The reaction mixture is stirred for a period of time (typically a few hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 6-Bromo-1-hexanol | [2] |

| Reagent | Pyridinium Chlorochromate (PCC) | [2] |

| Solvent | Dichloromethane | |

| Typical Yield | ~47% |

Reduction of 6-Bromohexanoic Acid Derivatives

An alternative route to this compound involves the partial reduction of a 6-bromohexanoic acid derivative, such as 6-bromohexanoyl chloride. This method requires a reducing agent that can selectively reduce the acyl chloride to an aldehyde without further reduction to the alcohol.

Reagents:

-

6-Bromohexanoyl chloride

-

A mild reducing agent (e.g., Lithium tri-tert-butoxyaluminum hydride)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Aqueous acid solution (for workup)

Procedure:

-

A solution of 6-bromohexanoyl chloride in an anhydrous etheral solvent is cooled to a low temperature (e.g., -78 °C).

-

A solution of a mild reducing agent is added dropwise to the cooled solution of the acyl chloride.

-

The reaction is stirred at low temperature and monitored by TLC.

-

Once the reaction is complete, it is carefully quenched with an aqueous acid solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by distillation or column chromatography.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Aldehyde (-CHO) | ~9.8 | t |

| Methylene (-CH₂Br) | ~3.4 | t |

| Methylene (-CH₂-) | 1.8 - 1.4 | m |

¹³C NMR:

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~202[2] |

| Methylene (-CH₂Br) | ~34 |

| Methylene (-CH₂-) | 32, 30, 24, 22 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| Aldehyde C-H stretch | ~2720 and ~2820 |

| Carbonyl C=O stretch | ~1725 |

| C-Br stretch | ~650-550 |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 178 and 180 in a roughly 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would include the loss of a bromine atom and alpha-cleavage of the aldehyde.

Logical Workflow for Synthesis and Characterization

Caption: Synthetic and analytical workflow for this compound.

Conclusion

While a specific, dated "discovery" of this compound is not apparent from the literature, its synthesis has been achieved through established and reliable organic transformations. The oxidation of 6-bromo-1-hexanol with mild oxidizing agents like PCC provides a direct route, while the reduction of 6-bromohexanoic acid derivatives offers an alternative pathway. The spectroscopic data presented in this guide provide the necessary information for the unambiguous identification and characterization of this versatile synthetic intermediate. This technical guide serves as a foundational resource for researchers and professionals in the field of organic synthesis and drug development who may utilize this compound in their work.

References

An In-depth Technical Guide to the Synthesis of 6-Bromohexanal from Core Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-bromohexanal, a valuable bifunctional building block in modern organic synthesis.[1] As a bis-electrophilic synthon, it possesses two reactive sites, enabling the efficient construction of complex carbocycles and heterocycles, which are core structures in many pharmaceutical and natural products.[1] This document details the key precursors, outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic pathways for enhanced clarity.

Core Precursors and Synthetic Strategies

The synthesis of this compound predominantly relies on a few key starting materials. The most direct and widely practiced strategy involves the oxidation of a precursor alcohol, 6-bromo-1-hexanol, which already contains the required carbon skeleton and bromine atom.[1] This key intermediate can be synthesized from more readily available and cost-effective precursors such as 1,6-hexanediol or ε-caprolactone. Other innovative but less common methods have also been developed.

The primary synthetic pathways are:

-

Oxidation of 6-Bromo-1-hexanol: A direct, single-step conversion of the primary alcohol to the aldehyde.

-

Two-Step Synthesis from 1,6-Hexanediol: Involving selective monobromination of the diol followed by oxidation of the resulting 6-bromo-1-hexanol.

-

Multi-Step Synthesis from ε-Caprolactone: A route that involves ring-opening and subsequent functional group transformations to yield the 6-bromo-1-hexanol intermediate.[2]

-

Synthesis from Unsaturated Weinreb Amides: A modern approach utilizing organometallic intermediates.[3]

The logical flow from common starting materials to the target molecule is illustrated below.